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Compound of Interest

Compound Name: Chroman-8-carbaldehyde

Cat. No.: B1593204

Abstract

Chroman-8-carbaldehyde is a heterocyclic organic compound featuring a chroman core
functionalized with an aldehyde group at the 8-position. This unique structural arrangement
makes it a valuable and versatile intermediate in synthetic organic chemistry. The chroman
scaffold is a privileged structure found in a wide array of bioactive molecules, including
antioxidants like vitamin E, while the aldehyde group serves as a reactive handle for extensive
chemical derivatization. This guide provides a comprehensive technical overview of Chroman-
8-carbaldehyde, detailing its molecular structure, physicochemical properties, a field-proven
synthetic protocol with mechanistic insights, and a thorough characterization profile.
Furthermore, we explore its reactivity and significance as a building block in the development of
novel pharmaceuticals and advanced materials, grounded in authoritative scientific literature.
This document is intended for researchers, chemists, and drug development professionals
seeking to leverage this compound in their scientific endeavors.

Core Molecular Profile

Chroman-8-carbaldehyde, also known as 3,4-dihydro-2H-1-benzopyran-8-carbaldehyde, is a
stable, white to off-white solid at room temperature.[1] Its core structure consists of a fused
dihydropyran and benzene ring system. The strategic placement of the aldehyde group at the
C8 position, adjacent to the ether linkage on the aromatic ring, influences its electronic
properties and reactivity.
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Physicochemical and Structural Data

A summary of the key identifiers and properties for Chroman-8-carbaldehyde is presented

below.
Property Value Source(s)
Molecular Formula C10H1002 [21[31[4]
Molecular Weight 162.19 g/mol [3114]
CAS Number 327183-32-4 [1]12113]
Appearance White to off-white solid [1]
Purity >95% - 297% [1][5]
O=CC1=C2C(CCC02)=CC=C
SMILES [3]
1
ZYKTXRDSAFQAAM-
InChl Key [2]

UHFFFAOYSA-N

- 2-8°C, under inert gas
Storage Conditions _ [1][4]
(Nitrogen or Argon)

Synthesis of Chroman-8-carbaldehyde: An
Experimental Protocol

The synthesis of Chroman-8-carbaldehyde is most effectively achieved through a directed
ortho-metalation of a chroman precursor, followed by electrophilic quenching with a formylating
agent. This method provides high regioselectivity and yield, which are critical for research and
development applications.

Mechanistic Rationale

The presented protocol utilizes a directed ortho-metalation-formylation strategy. The ether
oxygen of the chroman ring directs the deprotonation to the adjacent C8 position.
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» Deprotonation/Lithiation: n-Butyllithium (n-BuLi), a powerful organometallic base, is used to
abstract a proton from the most acidic position on the aromatic ring. The ether oxygen atom
acts as a directing group, coordinating to the lithium ion and positioning the butyl anion to
selectively deprotonate the C8 position. This forms a highly reactive aryllithium intermediate.
The reaction is conducted at an extremely low temperature (-78 °C) to prevent unwanted
side reactions and ensure kinetic control.

» Formylation: The aryllithium intermediate then acts as a nucleophile, attacking the
electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This forms a tetrahedral

intermediate.

e Quenching & Hydrolysis: The reaction is quenched with an aqueous acid (e.g., 1N HCI). This
step serves two purposes: it protonates the tetrahedral intermediate, which then collapses to
form the final aldehyde product, and it neutralizes any remaining organolithium reagent.

This regioselective approach is superior to classical electrophilic aromatic substitution methods
(e.g., Vilsmeier-Haack, Gattermann-Koch), which often yield mixtures of isomers and are less
efficient for this specific substrate.[6]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of Chroman-8-carbaldehyde.
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Detailed Step-by-Step Protocol

This protocol is adapted from a procedure described by ChemicalBook and represents a

standard method for this transformation.[1]

Materials:

Chroman precursor (e.g., 8-bromochroman, followed by lithium-halogen exchange, or
chroman itself if direct deprotonation is efficient)

n-Butyllithium (n-BuLi) in a suitable solvent (e.g., 2.5 M in hexanes)
Anhydrous Tetrahydrofuran (THF)

Anhydrous Hexane

N,N-Dimethylformamide (DMF)

1N Hydrochloric Acid (HCI)

Diethyl ether

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQOa)

Silica Gel for column chromatography

Eluent: Hexane/Ethyl Acetate gradient

Procedure:

Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic
stirrer, thermometer, and nitrogen/argon inlet, dissolve the chroman precursor (1.0 eq) in
anhydrous THF and anhydrous hexane.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium
(1.1 to 1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise
significantly.
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» Warming and Stirring: After the addition is complete, allow the reaction mixture to warm to
approximately 5 °C and stir for 4 to 4.5 hours.

o Formylation: Cool the mixture back to 5 °C. Add a solution of anhydrous DMF (1.5 eq) in
anhydrous THF dropwise.

» Final Stirring: Stir the reaction mixture at 5 °C for 10-15 minutes, then remove the cooling
bath and allow it to warm to room temperature. Continue stirring for an additional 30 minutes.

e Quenching: Carefully quench the reaction by slowly adding 1N HCI solution until the mixture
is acidic.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous
layers. Extract the aqueous layer three times with diethyl ether.

» Washing and Drying: Combine all organic layers and wash with brine. Dry the combined
organic phase over anhydrous magnesium sulfate, then filter.

 Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude
residue by silica gel column chromatography, typically using a gradient elution from 0% to
20% ethyl acetate in hexane, to yield Chroman-8-carbaldehyde as a white to off-white
solid.[1]

Spectroscopic Characterization and Analysis

A self-validating protocol requires rigorous characterization of the final product. The structural
identity and purity of Chroman-8-carbaldehyde are confirmed using a combination of
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. The
following data was acquired in deuterated chloroform (CDCIs) at 400 MHz.[1]
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Assignment Constant (J,
(3, ppm)
Hz)
10.41 Singlet (s) 1H Aldehyde (-CHO) -
Doublet of )
7.64-7.63 1H Aromatic (H7) J=8.1,15
doublets (dd)
7.25 Doublet (d) 1H Aromatic (H5) J=5.13
6.89 Triplet (t) 1H Aromatic (H6) J=7.3
) Methylene (-
4.30 Triplet (t) 2H J=51
OCHz2)
) Methylene (Ar-
2.83 Triplet (%) 2H J=6.2
CH2)
] Methylene (-
2.09-2.03 Multiplet (m) 2H -
CH2CH20-)

Expected 3C NMR: While a specific experimental spectrum is not provided in the initial data,
the expected chemical shifts can be reliably predicted based on standard correlation tables.[7]

[8]

Aldehyde Carbonyl (C=0): = 188-192 ppm

Aromatic Carbons (C-Ar): & = 115-162 ppm (with C8, C4a, and C8a being quaternary and
likely appearing in the more downfield region of this range)

Methylene Carbon (C2, -OCHz): & = 65-70 ppm

Methylene Carbon (C4, Ar-CHz): & = 25-30 ppm

Methylene Carbon (C3, -CH2CH20-): & = 20-25 ppm

Infrared (IR) Spectroscopy
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The IR spectrum is used to identify key functional groups. The expected characteristic
absorption bands for Chroman-8-carbaldehyde would include:[9]

e ~2820 cm~t and ~2720 cm~1: Aldehyde C-H Stretch (Fermi doublet)
e ~1690 cm~1: Strong, sharp absorption from the aromatic Aldehyde C=0 Stretch
e ~1600 cm~t and ~1470 cm~1: Aromatic C=C Ring Stretches

e ~1250 cm~1: Aryl-Alkyl Ether C-O Stretch

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns.

e Molecular lon (M*): A peak corresponding to the molecular weight would be observed at m/z
= 162.19.

o Key Fragments: Common fragmentation pathways for chromanes include the loss of the
aldehyde group (M-29, [M-CHQO]*) and retro-Diels-Alder fragmentation of the dihydropyran
ring.[10]

Chemical Reactivity and Applications in Drug
Development

The utility of Chroman-8-carbaldehyde stems from the reactivity of its two key components:
the chroman nucleus and the aldehyde functional group.

Reactivity of the Aldehyde Group

The aldehyde is a versatile functional group that serves as an electrophilic site for a wide range
of synthetic transformations, allowing for the construction of more complex molecular
architectures. This reactivity is crucial for building libraries of compounds for drug discovery
screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Chroman-8-
carbaldehyde: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1593204#chroman-8-
carbaldehyde-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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